molecular formula C22H19ClF2N2O B13642478 2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

Cat. No.: B13642478
M. Wt: 400.8 g/mol
InChI Key: JPYQTIYPHKOIPB-VBKFSLOCSA-N
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Description

2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone is a complex organic compound characterized by the presence of chloro, fluorophenyl, and indazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone can be achieved through a multi-step process involving the following key steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using fluorobenzene derivatives.

    Chlorination: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its biological activity, including potential anti-inflammatory or anticancer properties.

    Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(4-fluorophenyl)ethanone: A simpler analog with similar functional groups but lacking the indazole core.

    2-chloro-1-(2-chloro-4-fluorophenyl)ethanone: Another analog with additional chloro substitution on the phenyl ring.

Uniqueness

2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone is unique due to the presence of the indazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClF2N2O

Molecular Weight

400.8 g/mol

IUPAC Name

2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

InChI

InChI=1S/C22H19ClF2N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2/b16-12-

InChI Key

JPYQTIYPHKOIPB-VBKFSLOCSA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C\C3=CC=C(C=C3)F)/C1)C(=O)CCl)C4=CC=C(C=C4)F

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CCl)C4=CC=C(C=C4)F

Origin of Product

United States

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